molecular formula C10H7BrN2 B11877464 3-Bromo-1-methyl-1H-indole-6-carbonitrile

3-Bromo-1-methyl-1H-indole-6-carbonitrile

Cat. No.: B11877464
M. Wt: 235.08 g/mol
InChI Key: SQFQUNFAEARSLF-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indole-6-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a carbonitrile group at the sixth position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-Bromo-1-methyl-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-methylindole followed by the introduction of the carbonitrile group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The carbonitrile group can be introduced using reagents like cyanogen bromide or through a nucleophilic substitution reaction with a suitable nitrile source.

Industrial production methods for this compound may involve large-scale bromination and nitrile introduction processes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Bromo-1-methyl-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium tert-butoxide, and various amines.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized products. Reagents like potassium permanganate or chromium trioxide are often used for these reactions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted indoles, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives.

Scientific Research Applications

3-Bromo-1-methyl-1H-indole-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives

    Biology: Indole derivatives, including this compound, are studied for their biological activities. They have shown potential as antiviral, anticancer, and antimicrobial agents. The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties are being explored in various medical research fields. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Bromo-1-methyl-1H-indole-6-carbonitrile can be compared with other similar compounds, such as:

    3-Bromo-1H-indole-6-carbonitrile: Lacks the methyl group at the first position, which can affect its reactivity and biological activity.

    1-Methyl-1H-indole-6-carbonitrile:

    3-Bromo-1H-indole: Lacks both the methyl and carbonitrile groups, making it less versatile for certain synthetic and biological applications.

The presence of the bromine atom, methyl group, and carbonitrile group in this compound makes it unique and valuable for various research and industrial applications.

Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

3-bromo-1-methylindole-6-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-13-6-9(11)8-3-2-7(5-12)4-10(8)13/h2-4,6H,1H3

InChI Key

SQFQUNFAEARSLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)C#N)Br

Origin of Product

United States

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